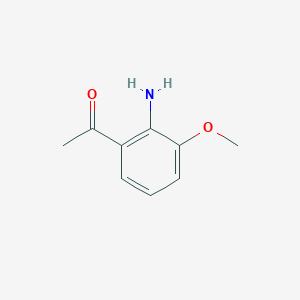
1-(2-氨基-3-甲氧基苯基)乙酮
描述
1-(2-Amino-3-methoxyphenyl)ethanone, also known as 2-amino-3-methoxybenzaldehyde, is a phenolic compound used in a range of scientific research applications. It is an important intermediate in the synthesis of a variety of compounds with potential applications in medicine, agriculture, and other fields. This compound is of particular interest to the scientific community because of its unique properties and its potential to be used in a variety of research applications.
科学研究应用
合成和抗菌活性
1-(2-氨基-3-甲氧基苯基)乙酮已被用于合成具有潜在抗菌活性的新化合物。例如,Puthran等人(2019年)使用这种化合物合成了新的席夫碱,显示出显著的抗菌活性,特别是衍生物5a、5c、5f和5h (Puthran et al., 2019)。同样,Nagamani等人(2018年)从1-(2-羟基-4-甲氧基苯基)乙酮合成了新的丙酮衍生物,表现出抗菌活性 (Nagamani et al., 2018)。
抗氧化和抗癌活性
这种化合物还是合成具有抗氧化和抗癌活性的衍生物的前体。Tumosienė等人(2020年)合成了3-[(4-甲氧基苯基)氨基]丙酰肼的衍生物,显示出比抗坏血酸更高的抗氧化活性,并对某些癌细胞系表现出细胞毒性 (Tumosienė等人,2020年)。
催化和有机合成
在催化和有机合成领域,1-(2-氨基-3-甲氧基苯基)乙酮已被用作起始物或中间体。Kesternich等人(2010年)描述了从中衍生的化合物的晶体结构,表明其在复杂结构形成中的作用 (Kesternich et al., 2010)。
在类风湿性关节炎治疗中的应用
一个有趣的应用是在类风湿性关节炎的治疗中。Lafeber等人(1999年)发现,1-(2-羟基-4-甲氧基苯基)乙酮的衍生物apocynin可以减少类风湿性关节炎引起的软骨破坏,突显了其潜在的治疗应用 (Lafeber et al., 1999)。
安全和危害
属性
IUPAC Name |
1-(2-amino-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVYWYRETWKHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546814 | |
| Record name | 1-(2-Amino-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42465-54-3 | |
| Record name | 1-(2-Amino-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)
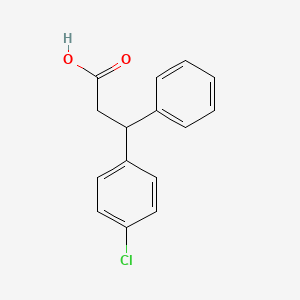
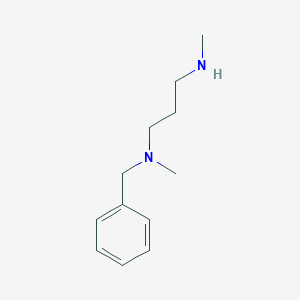


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
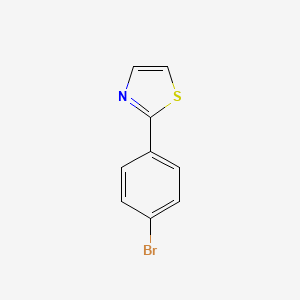


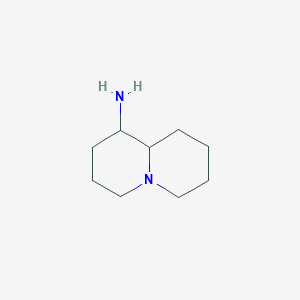



![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
